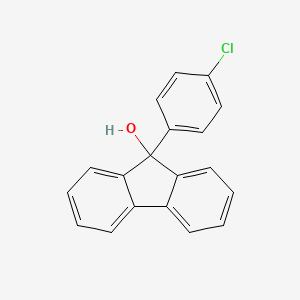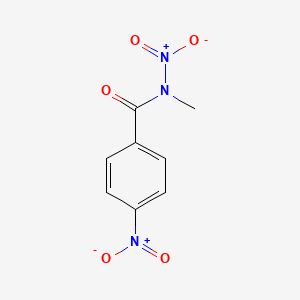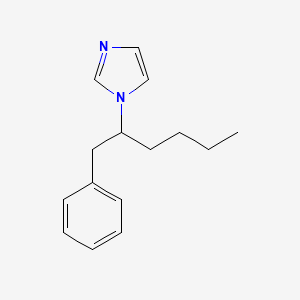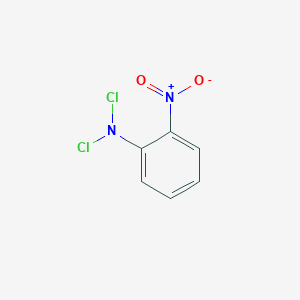![molecular formula C18H20O2S B14620495 Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate CAS No. 60992-61-2](/img/structure/B14620495.png)
Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and an ethylsulfanyl acetate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate typically involves multiple steps, starting with the preparation of the biphenyl core. The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative. The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
The ethylsulfanyl acetate moiety is then attached through a nucleophilic substitution reaction. This involves the reaction of the biphenyl derivative with ethylsulfanyl acetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various functionalized biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate involves its interaction with molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit or activate signaling pathways, and interact with cellular receptors. Its effects are mediated through the formation of reactive intermediates, which can lead to changes in cellular function and gene expression.
相似化合物的比较
Similar Compounds
4-Methylbiphenyl: A simpler biphenyl derivative with a single methyl group.
Ethylsulfanyl acetate: A compound with a similar ethylsulfanyl acetate moiety but lacking the biphenyl core.
Thioethers: Compounds containing sulfur atoms bonded to two carbon atoms, similar to the ethylsulfanyl group in Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate.
Uniqueness
Methyl {[1-(4’-methyl[1,1’-biphenyl]-4-yl)ethyl]sulfanyl}acetate is unique due to its combination of a biphenyl core with an ethylsulfanyl acetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
60992-61-2 |
|---|---|
分子式 |
C18H20O2S |
分子量 |
300.4 g/mol |
IUPAC 名称 |
methyl 2-[1-[4-(4-methylphenyl)phenyl]ethylsulfanyl]acetate |
InChI |
InChI=1S/C18H20O2S/c1-13-4-6-16(7-5-13)17-10-8-15(9-11-17)14(2)21-12-18(19)20-3/h4-11,14H,12H2,1-3H3 |
InChI 键 |
LWXKCDFSQHMTCE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)SCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)





![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)


